N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound known for its multifaceted applications in various fields such as chemistry, biology, and medicine. It is recognized for its structural complexity, featuring a combination of aromatic and thiophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves a series of steps:
Formation of the sulfonyl intermediate: : The initial step may involve the sulfonation of 4-methylbenzene to form 4-methylbenzenesulfonyl chloride under chlorination conditions.
Introduction of the thiophene group: : The sulfonyl chloride intermediate reacts with a thiophen-2-yl-containing ethyl amine derivative.
Amidation step: : The resulting intermediate undergoes an amidation reaction with N-methyl ethylenediamine.
Industrial Production Methods: In industrial settings, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity of the compound. Continuous flow reactors and catalytic processes are often employed to streamline production.
Types of Reactions:
Oxidation: : this compound can undergo oxidation, primarily affecting the thiophene ring.
Reduction: : The compound is susceptible to reduction reactions, potentially converting the sulfonyl group to a sulfide under specific conditions.
Substitution: : Aromatic and thiophenyl groups in the compound facilitate substitution reactions, often mediated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Peroxides or oxides such as hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Halogenating agents for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: : Modified thiophene derivatives.
Reduction: : Reduced amides or sulfide derivatives.
Substitution: : Halogenated aromatic and thiophenyl compounds.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in the synthesis of advanced materials and catalysts. Biology : It is investigated for its potential as a biochemical probe and in studying protein-ligand interactions. Medicine : Research explores its utility in drug design, targeting specific enzymes and pathways. Industry : Utilized in the development of specialty chemicals and polymers.
Mechanism of Action
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects through interaction with molecular targets, primarily enzymes, affecting catalytic activity and biological pathways. The sulfonyl and thiophenyl groups play critical roles in binding affinity and specificity.
Comparison with Similar Compounds
Comparing N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide with similar compounds such as:
N-methyl-N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: : Featuring a chloro instead of methyl group on the benzene ring, leading to different reactivity.
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide: : Swapping thiophene for furan affects electronic properties and reactivity.
N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: : Ethyl replaces methyl on the nitrogen, influencing steric and electronic effects.
Properties
IUPAC Name |
N-methyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPPNZGNRJRHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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